molecular formula C9H19BrO B13637343 4-(Bromomethyl)-1-methoxy-5-methylhexane

4-(Bromomethyl)-1-methoxy-5-methylhexane

Cat. No.: B13637343
M. Wt: 223.15 g/mol
InChI Key: VSGBMYMRNRGSJE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxy-5-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, which also contains a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxy-5-methylhexane typically involves the bromination of a suitable precursor. One common method is the radical bromination of 1-methoxy-5-methylhexane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide and a solvent like carbon tetrachloride or chlorobenzene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method involves the use of N-bromosuccinimide and a suitable solvent, with the reaction mixture being passed through a pipeline reactor under controlled temperature and illumination .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methoxy-5-methylhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different products.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include alcohols, nitriles, and azides.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: The major product is 1-methoxy-5-methylhexane.

Scientific Research Applications

4-(Bromomethyl)-1-methoxy-5-methylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxy-5-methylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-methoxy-5-methylhexane is unique due to its specific structure, which combines a bromomethyl group with a methoxy and methyl-substituted hexane chain. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

4-(bromomethyl)-1-methoxy-5-methylhexane

InChI

InChI=1S/C9H19BrO/c1-8(2)9(7-10)5-4-6-11-3/h8-9H,4-7H2,1-3H3

InChI Key

VSGBMYMRNRGSJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCOC)CBr

Origin of Product

United States

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